N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide
Description
N-(4-(Furan-3-yl)benzyl)thiophene-2-carboxamide is a heterocyclic carboxamide featuring a thiophene-2-carboxamide core linked to a benzyl group substituted at the para position with a furan-3-yl moiety. This compound’s structure is distinct from related derivatives due to the combination of sulfur-containing thiophene and oxygen-containing furan heterocycles, which may synergistically influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(15-2-1-9-20-15)17-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDKZYQIRBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 4-(furan-3-yl)benzyl intermediate. This can be achieved through the reaction of 4-(furan-3-yl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol.
Coupling with Thiophene-2-carboxylic Acid: The benzyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond. This can be achieved by reacting the coupled product with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan and thiophene oxides, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring connected to a furan moiety through a benzyl group. This unique structural configuration influences its electronic properties and biological activities. The molecular formula is , with a molecular weight of approximately 285.34 g/mol.
Chemistry
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in the development of new materials with unique properties, such as organic semiconductors and conductive polymers.
Biology
The compound exhibits potential for drug discovery due to its ability to interact with various biological targets. Its structure allows it to modulate the activity of enzymes and receptors, which is crucial for developing therapeutic agents.
Medicine
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Effective against several bacterial strains, making it a candidate for treating drug-resistant infections.
- Anticancer Activity : Demonstrated potential in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : May reduce inflammation by modulating specific pathways in immune response.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against clinically relevant strains. The minimum inhibitory concentration (MIC) values and zones of inhibition are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Acinetobacter baumannii | 2.5 µg/mL | 22 |
| Klebsiella pneumoniae | 5.0 µg/mL | 20 |
| Staphylococcus aureus | 1.0 µg/mL | 25 |
| Escherichia coli | 10.0 µg/mL | 18 |
This data suggests that the compound has significant activity against drug-resistant strains, indicating its potential as a therapeutic agent.
Anticancer Activity
This compound has shown promising results in various cancer cell lines. The efficacy against HepG2 (liver cancer) cells is illustrated in Table 2.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35% |
| Doxorubicin | HepG2 | 0.62% |
These findings highlight the compound's potential as an anticancer agent, especially when compared to established treatments like doxorubicin.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against drug-resistant bacteria using the well diffusion method, confirming its potential as an antimicrobial agent .
- Anticancer Mechanism Investigation : Research demonstrated that treatment with this compound leads to apoptosis in cancer cells by affecting mitochondrial pathways and inducing cell cycle arrest .
- Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibited unique properties due to the combination of furan and thiophene rings .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Core
- N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F): This compound (from ) shares the thiophene-2-carboxamide group but replaces the furan-3-yl benzyl substituent with a cinnamoylphenyl group. The cinnamoyl moiety introduces extended conjugation via its α,β-unsaturated ketone, which is absent in the target compound. IR spectra for T-IV-F show C=O stretches at ~1663–1682 cm⁻¹, comparable to the target’s carboxamide C=O vibrations.
2-Thiophenefentanyl :
Structurally related to furanylfentanyl, this opioid () replaces furan’s oxygen with thiophene’s sulfur. The sulfur atom increases lipophilicity and may enhance blood-brain barrier penetration compared to oxygen-containing analogs. This highlights how heteroatom substitution (O vs. S) in similar scaffolds can dramatically alter pharmacological profiles .
Heterocyclic Variations in Carboxamide Derivatives
Nitrothiophene Carboxamides () :
These antibacterial agents feature a nitro group on the thiophene ring and a thiazole substituent. The nitro group enhances electrophilicity, contrasting with the target compound’s electron-donating furan. The thiazole ring in these analogs introduces nitrogen-based hydrogen-bonding capabilities, which are absent in the target’s benzyl-furan group. Purity data (42–99%) suggest that electron-withdrawing substituents (e.g., nitro) may complicate synthesis .N-(4-Bromophenyl)furan-2-carboxamide () :
This furan carboxamide derivative substitutes the benzyl group with a bromophenyl moiety. The bromine atom’s electron-withdrawing effect could reduce reactivity in further functionalization compared to the target’s furan-3-yl benzyl group. Suzuki-Miyaura coupling used here may also apply to synthesizing the target compound .
Data Table: Key Comparisons
Discussion of Structural Implications
- Steric Considerations : The benzyl group’s para substitution minimizes steric hindrance, unlike ortho-substituted derivatives (e.g., T-IV-H in ), which could hinder molecular packing or target binding .
Biological Activity
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of furan and thiophene rings, which are known for their diverse biological activities. The structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for drug discovery.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity. Such interactions could lead to various therapeutic effects, including:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Modulation of cell proliferation pathways.
- Anti-inflammatory Effects : Inhibition of inflammatory mediators.
Antiviral Activity
Research has shown that derivatives of thiophene carboxamides exhibit antiviral properties. For instance, a related compound demonstrated low micromolar activity against enterovirus 71 (EC50 = 1.42 mM), indicating that structural analogs may share similar antiviral efficacy .
Antioxidant and Anticancer Activity
A study highlighted that compounds with similar structures displayed significant antioxidant activity, surpassing that of established antioxidants like ascorbic acid. The antioxidant activity was measured using the DPPH radical scavenging method .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial, anticancer |
| N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | Structure | Antiviral against EV71 (EC50 = 1.42 mM) |
| N-(4-fluorobenzyl)-5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide | Structure | Antiviral properties |
The presence of both furan and thiophene rings in these compounds provides a versatile platform for further functionalization and study, leading to diverse biological activities.
Case Studies
- Antiviral Screening : A series of furan-carboxamide derivatives were synthesized and tested against the H5N1 influenza virus. One compound showed an EC50 value of 7.716 mM, indicating moderate antiviral activity .
- Antioxidant Evaluation : Compounds similar to this compound were evaluated for their antioxidant properties using the DPPH method; results indicated significant radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
